molecular formula C14H19ClN2O3S2 B2493782 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034224-12-7

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2493782
CAS No.: 2034224-12-7
M. Wt: 362.89
InChI Key: FTBBWNYQVRROPH-UHFFFAOYSA-N
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Description

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a heterocyclic small molecule featuring a bicyclic thienopyridine core fused with a dihydrothieno ring system. Key structural elements include:

  • A 2-chloro substituent on the thieno[3,2-c]pyridine ring, which enhances electrophilicity and influences binding interactions .
  • A methanone bridge linking the thienopyridine moiety to a 1-(methylsulfonyl)piperidin-4-yl group, introducing steric bulk and sulfonyl-mediated polarity. This sulfonyl group may improve metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S2/c1-22(19,20)17-6-2-10(3-7-17)14(18)16-5-4-12-11(9-16)8-13(15)21-12/h8,10H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBBWNYQVRROPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves several steps:

  • Formation of Thieno[3,2-c]pyridine

    • Starting Material: : 2-chlorothiophene

    • Reagents and Conditions: : Bromination, followed by coupling with cyanoacetic acid under basic conditions

    • Intermediate: : 2-chlorothiophene-3-carboxylate

  • Cyclization

    • Reagents and Conditions: : Ammonium acetate, heat

    • Intermediate: : Thieno[3,2-c]pyridine

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation at the methanone group, potentially forming carboxylic acids or other oxidized derivatives.

  • Reduction: : The compound can be reduced at the thieno[3,2-c]pyridine ring or the piperidine ring, leading to various hydrogenated products.

  • Substitution: : Halogen groups (like chlorine) on the thieno[3,2-c]pyridine ring can be substituted by nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation using catalysts like palladium on carbon.

  • Substitution: : Nucleophiles such as amines or thiols, and solvents like dimethylformamide.

Major Products Formed

Depending on the reaction conditions, the major products can include carboxylic acids, hydrogenated thieno[3,2-c]pyridine derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

This compound finds applications across multiple scientific domains:

  • Chemistry: : As a building block in organic synthesis to create more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.

  • Industry: : Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thieno[3,2-c]pyridine ring may interact with enzyme active sites, while the piperidine ring offers hydrophobic and electronic interactions to stabilize binding. The exact pathways and molecular targets depend on the specific application, but the overall action is mediated through binding to macromolecules and influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences in Thienopyridine Derivatives

Compound Name Core Structure Substituents at Position 2 Linked Group Bioactivity/Application Reference
Target Compound 6,7-Dihydrothieno[3,2-c]pyridine Chlorine 1-(Methylsulfonyl)piperidin-4-yl Under investigation
Clopidogrel 6,7-Dihydrothieno[3,2-c]pyridine Hydrogen 2-(2-Chlorophenyl)-1-methoxycarbonyl Antiplatelet (P2Y12 inhibitor)
Prasugrel Metabolite (R-138727) 6,7-Dihydrothieno[3,2-c]pyridine Acetyloxy Cyclopropyl-fluorophenyl ethanone Antiplatelet prodrug metabolite
1-(4-Cyclohexyl-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-ethanone 6,7-Dihydrothieno[3,2-c]pyridine Hydrogen Cyclohexyl-acetyl Model compound for rotamer studies

Key Observations :

  • The methylsulfonyl-piperidine group introduces a polar, non-aromatic substituent compared to the lipophilic fluorophenyl or chlorophenyl groups in antiplatelet agents, which may reduce off-target interactions .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties*

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound 399.91 2.1 6 98.5
Clopidogrel 321.82 3.8 4 65.5
Prasugrel Metabolite (R-138727) 409.46 2.5 6 101.2
6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone () 249.30 1.2 4 76.3

*Data derived from computational tools (e.g., Molinspiration) and structural analogs .

Key Observations :

  • The methylsulfonyl group contributes to a moderate LogP (2.1), balancing lipophilicity and solubility, whereas clopidogrel’s higher LogP (3.8) correlates with its prolonged plasma half-life .

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features include a thieno[3,2-c]pyridine core and a piperidine moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C15H16ClN2O2S
  • Molecular Weight : 334.77 g/mol

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The thieno[3,2-c]pyridine scaffold is known for its role in modulating several biological pathways, including:

  • Antimicrobial Activity : Compounds containing thieno[3,2-c]pyridine structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Compound Activity Mechanism Reference
This compoundAnticancerInduces apoptosis in cancer cells
5-(Furan-2-yl)isoxazoleAntimicrobialDisrupts bacterial cell wall synthesis
6-Methylthieno[3,2-c]pyridineAnticancerInhibits cell cycle progression
4-ChloroquinolineAntimalarialInhibits heme polymerization in malaria parasites

Case Study 1: Anticancer Activity

A study investigated the effects of the compound on human pancreatic cancer cells (Patu8988). The results indicated a significant reduction in cell viability and an increase in apoptosis markers such as caspase 3 activation. This suggests that the compound effectively induces programmed cell death in malignant cells.

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of related thieno[3,2-c]pyridine derivatives. These compounds were tested against Gram-positive and Gram-negative bacteria, revealing substantial inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Computational Studies

Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its chemical structure. These computational studies provide insights into how structural modifications can enhance or diminish biological efficacy.

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